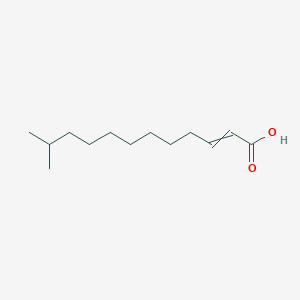
(2E)-11-methyldodec-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-11-Methyldodec-2-enoic acid is an organic compound characterized by a double bond in the second position and a methyl group on the eleventh carbon of a dodecenoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-11-methyldodec-2-enoic acid typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, while maintaining the integrity of the double bond in the desired position.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, converting the double bond into a single bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 with Pd/C catalyst.
Substitution: SOCl2 in anhydrous conditions.
Major Products:
Oxidation: Formation of dicarboxylic acids or ketones.
Reduction: Formation of saturated dodecanoic acid.
Substitution: Formation of acyl chlorides or esters.
科学研究应用
(2E)-11-Methyldodec-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in biological signaling pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
作用机制
The mechanism of action of (2E)-11-methyldodec-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The double bond and methyl group contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to changes in cellular processes.
相似化合物的比较
(2E)-Dodec-2-enoic acid: Lacks the methyl group on the eleventh carbon, resulting in different chemical properties and reactivity.
(2E)-11-Methyldodec-3-enoic acid: The double bond is shifted to the third position, altering its interaction with biological targets.
Uniqueness: (2E)-11-Methyldodec-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C13H24O2 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC 名称 |
11-methyldodec-2-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15) |
InChI 键 |
SNTXNGAQYNSTHI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCC=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



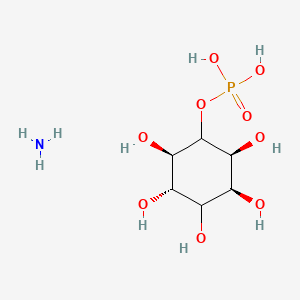
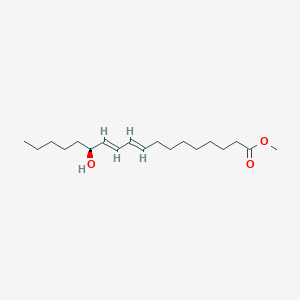
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10766931.png)
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
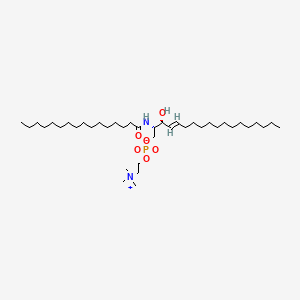
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
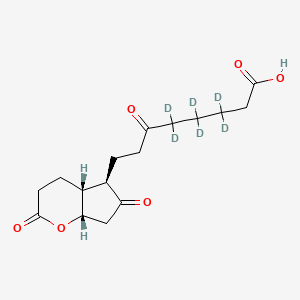
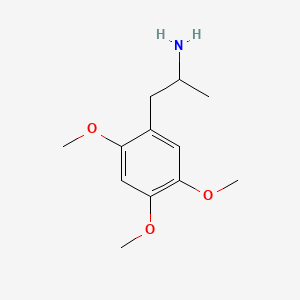

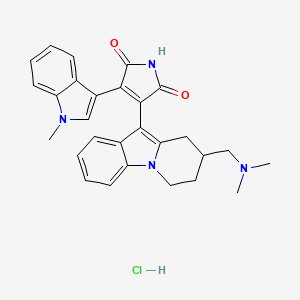
![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)

![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)
